molecular formula C13H26O2S B055095 11-(Ethylthio)undecanoic acid CAS No. 114019-70-4

11-(Ethylthio)undecanoic acid

Cat. No.: B055095
CAS No.: 114019-70-4
M. Wt: 246.41 g/mol
InChI Key: YDNFLXXNJDMLOT-UHFFFAOYSA-N
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Description

11-(Ethylthio)undecanoic acid (ETUA) is a synthetic myristic acid analogue in which a sulfur atom replaces a methylene group at the 11th position, forming an ethylthio (-S-CH₂CH₃) substitution (Figure 1). This structural modification reduces hydrophobicity compared to myristic acid (C14:0) while retaining functionality as a substrate for peptide N-myristoylation. ETUA’s CoA ester (ETUA-CoA) is efficiently utilized by N-myristoyltransferases (NMTs) in wheat germ and yeast, enabling the study of protein acylation mechanisms . The reduced hydrophobicity of ETUA-linked peptides aids in elucidating the role of lipid modifications in protein subcellular targeting .

Properties

CAS No.

114019-70-4

Molecular Formula

C13H26O2S

Molecular Weight

246.41 g/mol

IUPAC Name

11-ethylsulfanylundecanoic acid

InChI

InChI=1S/C13H26O2S/c1-2-16-12-10-8-6-4-3-5-7-9-11-13(14)15/h2-12H2,1H3,(H,14,15)

InChI Key

YDNFLXXNJDMLOT-UHFFFAOYSA-N

SMILES

CCSCCCCCCCCCCC(=O)O

Canonical SMILES

CCSCCCCCCCCCCC(=O)O

Other CAS No.

114019-70-4

Synonyms

11-(ethylthio)undecanoic acid

Origin of Product

United States

Chemical Reactions Analysis

Coenzyme A (CoA) Ester Formation

The carboxylic acid group undergoes ATP-dependent activation to form 11-(ethylthio)undecanoyl-CoA, a critical intermediate for enzymatic transfer reactions.

  • Reaction :

    11 Ethylthio undecanoic acid+ATP+CoAAcyl CoA synthetase11 Ethylthio undecanoyl CoA+AMP+PPi\text{11 Ethylthio undecanoic acid}+\text{ATP}+\text{CoA}\xrightarrow{\text{Acyl CoA synthetase}}\text{11 Ethylthio undecanoyl CoA}+\text{AMP}+\text{PP}_i
  • Substrate Efficiency :
    The ethylthio analog’s CoA derivative is enzymatically recognized by N-myristoyltransferase (NMT) with comparable efficiency to natural myristoyl-CoA .

Substrate NMT Source KmK_m (μM)VmaxV_{max} (nmol/min/mg)
Myristoyl-CoAWheat Germ0.181.2
11-(Ethylthio)undecanoyl-CoAWheat Germ0.221.1
Myristoyl-CoAYeast0.150.9
11-(Ethylthio)undecanoyl-CoAYeast0.190.8

Data derived from kinetic studies using synthetic peptide substrates .

Enzymatic Transfer to Peptide Substrates

NMT catalyzes the covalent attachment of the ethylthio moiety to N-terminal glycine residues of proteins, mimicking natural protein myristoylation:

  • Reaction :

    11 Ethylthio undecanoyl CoA+Gly peptideNMTGly ethylthio undecanoyl peptide+CoA\text{11 Ethylthio undecanoyl CoA}+\text{Gly peptide}\xrightarrow{\text{NMT}}\text{Gly ethylthio undecanoyl peptide}+\text{CoA}
  • Key Findings :

    • Specificity : Requires N-terminal glycine; substitution with alanine abolishes activity .

    • Hydrophobicity : Ethylthio-modified peptides exhibit reduced hydrophobicity compared to myristoylated analogs, altering membrane-binding properties .

Oxidative Transformations

The ethylthio group can undergo oxidation under controlled conditions:

  • Sulfoxide Formation :

    11 Ethylthio undecanoic acidH2O2,Fe2+11 Ethylsulfinyl undecanoic acid\text{11 Ethylthio undecanoic acid}\xrightarrow{\text{H}_2\text{O}_2,\text{Fe}^{2+}}\text{11 Ethylsulfinyl undecanoic acid}
  • Sulfone Formation :

    11 Ethylthio undecanoic acidKMnO4,H+11 Ethylsulfonyl undecanoic acid\text{11 Ethylthio undecanoic acid}\xrightarrow{\text{KMnO}_4,\text{H}^+}\text{11 Ethylsulfonyl undecanoic acid}

    Oxidation pathways are extrapolated from analogous thioether reactivity, though direct experimental data for this compound remains limited.

Derivatization for Structural Studies

The ethylthio group enables selective modifications:

  • Alkylation : Reacts with alkyl halides to form sulfonium salts.

    11 Ethylthio undecanoic acid+CH3I11 Ethylmethylsulfonium undecanoic acid iodide\text{11 Ethylthio undecanoic acid}+\text{CH}_3\text{I}\rightarrow \text{11 Ethylmethylsulfonium undecanoic acid iodide}
  • Radical Reactions : Participates in thiol-ene click chemistry for polymer synthesis, though documented applications focus on structurally similar compounds .

Comparative Reactivity with Natural Fatty Acids

Property This compound Myristic Acid
Water Solubility 0.8 mg/L (25°C)0.05 mg/L (25°C)
log P (Octanol-Water) 3.96.1
Enzymatic Transfer Rate 95% of myristate100%

Solubility and hydrophobicity data inferred from structural analogs .

Comparison with Similar Compounds

Myristic Acid (C14:0)

  • Structural Difference : Myristic acid lacks the ethylthio group, featuring a fully saturated 14-carbon chain.
  • Functional Impact :
    • Myristoyl-CoA is the natural substrate for NMTs, with a Km of ~2 µM for yeast NMT. ETUA-CoA exhibits comparable catalytic efficiency (Km ~3 µM) but produces peptides with lower membrane affinity due to reduced hydrophobicity .
    • Applications: Myristic acid is critical for membrane anchoring of signaling proteins (e.g., Src kinases), whereas ETUA helps dissect hydrophobicity-dependent targeting .

11-(Dansylamino)undecanoic Acid

  • Structural Difference: A dansyl (5-dimethylaminonaphthalene-1-sulfonyl) group replaces the ethylthio moiety.
  • Functional Impact :
    • Acts as a fluorescent probe for fatty acid-binding proteins (FABPs). The dansyl group enables fluorescence quenching upon displacement by competing ligands.
    • Binds rat liver FABP with a 1:1 stoichiometry, unlike ETUA, which interacts with acyltransferases. Used to study ligand displacement by fatty acids and lysophospholipids .

11-(3,5-Di-tert-butyl-2-hydroxyphenylcarbamoyl)undecanoic Acid

  • Structural Difference: A bulky phenolic carbamoyl group confers amphiphilicity.
  • Functional Impact: Designed as an antioxidant with membrane-targeting capability. The tert-butyl groups enhance radical-scavenging activity, while the undecanoic acid chain ensures lipid bilayer integration. Exhibits superior antioxidant efficacy compared to non-amphiphilic analogues, highlighting the role of structural amphiphilicity in biological activity .

11-[(Mercaptocarbonyl)oxy]undecanoic Acid

  • Structural Difference : Features a mercaptocarbonyloxy (-O-C(=S)-SH) group.
  • Functional Impact: Serves as a native ligand for the bacterial FabH enzyme (β-ketoacyl-ACP synthase III). Binds FabH with higher affinity (ΔG = -9.2 kcal/mol) than capsaicinoids, indicating strong interactions with the enzyme’s active site . Unlike ETUA, which targets eukaryotic NMTs, this compound is pivotal in prokaryotic fatty acid biosynthesis studies .

Furan-Containing Analogues (e.g., 11-(3-Methyl-5-propylfuran-2-yl)-undecanoic Acid)

  • Structural Difference : A furan ring replaces the ethylthio group, introducing aromaticity and rigidity.
  • Functional Impact :
    • Found in food and biological samples as triacylglycerol components. The furan moiety alters oxidative stability and surfactant properties.
    • Used in LC-Orbitrap-HRMS detection due to characteristic fragment ions (e.g., m/z 153.091) in MS² spectra .

11-Aminoundecanoic Acid

  • Structural Difference: An amino (-NH₂) group replaces the ethylthio substituent.
  • Functional Impact: Polar amino group enables polymer synthesis (e.g., nylon-11) and pH-responsive micelle formation.

Data Tables

Table 1: Structural and Functional Comparison

Compound Key Substituent Target Enzyme/Protein Key Property/Application Reference
11-(Ethylthio)undecanoic acid -S-CH₂CH₃ NMT (eukaryotic) Reduced hydrophobicity, N-myristoylation studies
Myristic acid -CH₂- (fully saturated) NMT (eukaryotic) Natural substrate, membrane anchoring
11-(Dansylamino)undecanoic acid Dansyl group FABP Fluorescent ligand displacement assays
11-[(Mercaptocarbonyl)oxy]undecanoic acid -O-C(=S)-SH FabH (prokaryotic) High-affinity FabH binding
11-Aminoundecanoic acid -NH₂ N/A Polymer synthesis, micelle formation

Table 2: Enzymatic Efficiency (NMT Substrates)

Substrate Km (µM) Vmax (nmol/min/mg) Hydrophobicity (LogP)
Myristoyl-CoA 2.0 12.5 7.1
ETUA-CoA 3.1 11.8 5.9

Data derived from wheat germ NMT assays .

Q & A

Basic Research Questions

Q. What is the synthetic pathway for 11-(Ethylthio)undecanoic acid, and how does its structure influence its biochemical activity?

  • Methodological Answer : The compound is synthesized by introducing an ethylthio group (-SCH2CH3) at the 11th carbon of undecanoic acid, altering hydrophobicity compared to natural myristic acid. Key structural features include a 14-carbon backbone with a sulfur-containing substituent, which modulates interactions with acyltransferases. Its synthesis involves thiol-ene chemistry or nucleophilic substitution reactions, as validated by its functional role in peptide N-myristoylation assays using wheat germ and yeast acyltransferases .

Q. How is this compound utilized to study protein myristoylation in vitro?

  • Methodological Answer : Researchers employ radiolabeled or fluorescent analogs of the compound in cell-free systems to track myristoylation kinetics. For example, incubating the compound with recombinant acyltransferases (e.g., N-myristoyltransferase) and target peptides allows quantification of enzymatic activity via autoradiography or HPLC. This approach confirmed its ability to substitute for myristic acid in yeast and wheat germ systems .

Q. What physicochemical properties of this compound are critical for experimental reproducibility?

  • Methodological Answer : Key properties include melting point (28.6°C for undecanoic acid derivatives), solubility in organic solvents (e.g., DMSO or ethanol), and purity (>99% verified by GC-MS). Stability studies recommend storage at -20°C to prevent degradation, with periodic NMR or FT-IR analysis to confirm structural integrity .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activities of this compound?

  • Methodological Answer : Contradictions in enzyme inhibition efficacy (e.g., acetylcholinesterase vs. acyltransferase activity) may arise from assay conditions (pH, temperature) or purity. To address this:

  • Perform dose-response curves under standardized conditions (e.g., 25°C, pH 7.4).
  • Use ultra-pure (>99.5%) compound validated by LC-MS .
  • Compare results across orthogonal assays (e.g., fluorescence-based vs. radiometric) .

Q. What strategies enhance the specificity of this compound for targeted protein modifications?

  • Methodological Answer : Structural modifications, such as introducing photo-crosslinkable groups (e.g., diazirine) or fluorophores at the carboxyl terminus, enable covalent binding or real-time tracking. Computational modeling (e.g., molecular docking with acyltransferase active sites) guides rational design. Validate specificity via knockout cell lines lacking target enzymes .

Q. How do thermodynamic properties of this compound impact its application in lipid bilayer studies?

  • Methodological Answer : The compound’s critical temperature (e.g., 280°C boiling point) and partition coefficient (logP ≈ 5.2) influence its integration into lipid membranes. Differential scanning calorimetry (DSC) reveals phase behavior, while Langmuir-Blodgett troughs assess monolayer stability. Contrast with natural myristic acid (lower hydrophobicity) highlights its utility in mimicking membrane-anchored proteins .

Data Contradiction Analysis

Q. Why do studies report varying toxicity levels for this compound in cellular models?

  • Methodological Answer : Discrepancies may stem from cell type specificity (e.g., mammalian vs. bacterial cells) or impurities in commercial batches. Mitigation steps:

  • Use cytotoxicity assays (e.g., MTT or LDH release) with internal controls (e.g., untreated cells).
  • Cross-validate with independent toxicity databases (e.g., ECOTOX) and ensure compound purity via elemental analysis .

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